Drechslerine A

Description

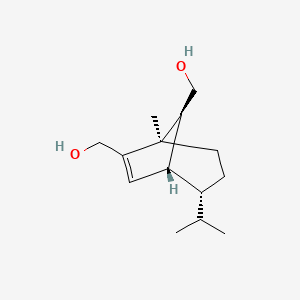

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4R,5R,8S)-7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3/t11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRQEYCIOPEQST-RFGFWPKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(C1C=C2CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C=C2CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Drechslerine A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Drechslerine A, a sativene-type sesquiterpenoid. First reported in 2002 from the algicolous fungus Drechslera dematioidea, this natural product has demonstrated noteworthy antiplasmodial activity. This document details the experimental protocols for the fermentation of the source organism, extraction, and chromatographic purification of this compound. Furthermore, it summarizes the key quantitative data, including yields and bioactivity, and presents the spectroscopic data that were instrumental in its structure elucidation. While the precise mechanism of action and the signaling pathways modulated by this compound are yet to be fully elucidated, this guide serves as a foundational resource for researchers interested in the further investigation and development of this and related compounds.

Discovery and Source Organism

This compound was first isolated from the fungus Drechslera dematioidea. This fungus was obtained from the inner tissue of the marine red alga Liagora viscida. The discovery was the result of a screening program aimed at identifying new bioactive secondary metabolites from marine-derived fungi.

Isolation and Purification

The isolation of this compound involves a multi-step process encompassing fermentation of the fungal strain, extraction of the metabolites, and subsequent chromatographic purification.

Fermentation

The fungal strain Drechslera dematioidea is cultivated in a liquid medium to promote the production of secondary metabolites.

Experimental Protocol: Fungal Fermentation

-

Media Preparation: A suitable liquid culture medium is prepared. A typical medium for fungal fermentation would consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.

-

Inoculation: The liquid medium is inoculated with a pure culture of Drechslera dematioidea.

-

Incubation: The culture is incubated under controlled conditions of temperature (typically 22-28 °C) and agitation (e.g., 150 rpm on a rotary shaker) for a period of 14-21 days to allow for fungal growth and metabolite production.

Extraction

Following incubation, the fungal biomass is separated from the culture broth, and the secondary metabolites are extracted.

Experimental Protocol: Extraction of Fungal Metabolites

-

Filtration: The fungal culture is filtered to separate the mycelium from the culture broth.

-

Solvent Extraction: The culture filtrate is extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is typically performed multiple times to ensure efficient extraction of the desired compounds.

-

Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

Experimental Protocol: Purification of this compound

-

Silica Gel Column Chromatography: The crude extract is first fractionated by column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by size-exclusion chromatography on Sephadex LH-20, typically using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Experimental Workflow for Isolation and Purification

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were used to elucidate the structure of this compound.

| Spectroscopic Technique | Observed Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and molecular formula of the compound. |

| ¹H NMR Spectroscopy | Reveals the number of different types of protons and their neighboring environments. Key signals for this compound include those for methyl groups, olefinic protons, and protons adjacent to hydroxyl groups. |

| ¹³C NMR Spectroscopy | Indicates the number of carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl). |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton. |

Biological Activity

This compound has been evaluated for its biological activity and has shown notable antiplasmodial effects.

Antiplasmodial Activity

This compound exhibits activity against the malaria parasite, Plasmodium falciparum. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Plasmodium falciparum Strain | IC₅₀ (µg/mL) |

| K1 (chloroquine-resistant) | Data to be extracted from primary literature |

| NF54 (chloroquine-sensitive) | Data to be extracted from primary literature |

Experimental Protocol: In Vitro Antiplasmodial Assay

-

Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with human serum.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Incubation: The parasite culture is incubated with the different concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Growth Inhibition Assessment: Parasite growth is assessed using a suitable method, such as:

-

Microscopy: Giemsa-stained blood smears are examined to determine the parasitemia level.

-

Fluorometric/Colorimetric Assays: Assays that measure parasite-specific enzymes or nucleic acid content (e.g., SYBR Green I assay) are used to quantify parasite growth.

-

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The specific cellular targets and signaling pathways affected by this compound have not yet been reported in the scientific literature. Further research is required to elucidate its mechanism of action against Plasmodium falciparum. The structural class of sativene-type sesquiterpenoids is known to exhibit a wide range of biological activities, and their mechanisms of action are diverse.

Hypothesized Signaling Pathway (General for Sesquiterpenoids)

While the specific pathway for this compound is unknown, sesquiterpenoids, in general, can interfere with various cellular processes. A hypothetical pathway could involve the inhibition of essential enzymes in the parasite or the disruption of cellular membranes.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antiplasmodial activity. The detailed protocols for its isolation and purification provided in this guide will facilitate its further study. Future research should focus on elucidating its mechanism of action and identifying the specific signaling pathways it modulates within the malaria parasite. Structure-activity relationship (SAR) studies, through the synthesis of analogues, could also lead to the development of more potent and selective antiplasmodial agents. The information presented herein serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and parasitology who are dedicated to the discovery and development of new antimalarial drugs.

An In-depth Technical Guide to the Chemical Structure of Drechslerin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structures, biological activities, and experimental protocols related to Drechslerin compounds, a family of sesquiterpenoids isolated from the fungus Drechslera dematioidea. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Core Chemical Structures of Drechslerin Compounds

The Drechslerins are a series of sesquiterpenoid natural products. The core structures of Drechslerins A through G, as elucidated by spectroscopic methods, are presented below. These compounds were first isolated from the algicolous fungus Drechslera dematioidea.[1]

Drechslerin A

-

Molecular Formula: C₁₅H₂₄O₂

-

Core Scaffold: A tricyclic sesquiterpenoid structure.

Drechslerin B

-

Molecular Formula: C₁₅H₂₂O₃

-

Structural Features: Differs from Drechslerin A by the presence of a lactone function.[1]

Drechslerin C

-

Molecular Formula: C₁₄H₂₄O₂

Drechslerin D

-

Molecular Formula: C₁₅H₂₂O₃

Drechslerin E

-

Molecular Formula: C₁₇H₂₆O₄

-

Structural Features: An acetal derivative of Drechslerin D.[1]

Drechslerin F

-

Molecular Formula: C₁₅H₂₄O₃

Drechslerin G

-

Molecular Formula: C₁₇H₂₆O₄

Quantitative Data on Biological Activity

Drechslerin E and Drechslerin G have been reported to exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1] The following table summarizes the available quantitative data.

| Compound | Target Organism | Strain(s) | Activity Type | IC₅₀ (µM) | Citation |

| Drechslerin E | Plasmodium falciparum | K1, NF54 | Antiplasmodial | Data not available | [1] |

| Drechslerin G | Plasmodium falciparum | K1, NF54 | Antiplasmodial | Data not available | [1] |

Note: While the antiplasmodial activity has been reported, the specific IC₅₀ values were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of Drechslerin compounds, based on standard practices for fungal secondary metabolite research.

Fungal Cultivation and Extraction

A generalized workflow for the cultivation of Drechslera dematioidea and extraction of its secondary metabolites is presented below.

Isolation of Drechslerin Compounds

The crude extract obtained is subjected to various chromatographic techniques to isolate the individual Drechslerin compounds.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

-

Purification: The resulting fractions are further purified by repeated column chromatography, often using different stationary phases like Sephadex LH-20.

-

Final Purification: High-performance liquid chromatography (HPLC), usually with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients), is employed to obtain the pure compounds.

Structure Elucidation

The chemical structures of the isolated Drechslerin compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of each compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and the overall carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry of the molecules.

-

Signaling Pathways and Mechanism of Action

The antiplasmodial activity of sesquiterpenoids is an area of active research. While the specific mechanism of action for the Drechslerins has not been elucidated, several potential pathways have been proposed for this class of compounds. One plausible mechanism involves the inhibition of essential biosynthetic pathways in the parasite, such as the isoprenoid biosynthesis pathway, which is vital for the production of various essential molecules. Another potential target is the parasite's process of hemozoin formation, which is crucial for its survival within red blood cells.

This guide provides a foundational understanding of the chemical structures and biological activities of Drechslerin compounds. Further research is warranted to fully elucidate their therapeutic potential and mechanisms of action.

References

A Technical Guide to Terpenoid Biosynthesis in Drechslera Species

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathways for terpenoid secondary metabolites in fungi of the genus Drechslera. While Drechslera species are known producers of various terpenoids, including sesquiterpenes like drechslerins and sesterterpenoids like ophiobolins, the molecular and genetic details of sesterterpenoid biosynthesis are the most thoroughly characterized.[1][2] This guide will therefore focus on the well-documented sesterterpenoid pathway as a primary model, while also contextualizing the biosynthesis of other metabolites produced by this genus.

Overview of Terpenoid Biosynthesis in Fungi

Fungal terpenoids are a large and structurally diverse class of natural products synthesized from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] In fungi, these precursors are typically generated via the mevalonate (MVA) pathway. A key feature of fungal sesterterpene (C25) biosynthesis is the presence of chimeric enzymes composed of a C-terminal prenyltransferase (PT) domain and an N-terminal terpene synthase (TS) domain.[4][5] These bifunctional enzymes, termed PTTSs, first catalyze the sequential condensation of IPP units with a DMAPP starter to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP), and then catalyze its complex cyclization into a core sesterterpene scaffold.[4][6] Subsequent structural diversification is achieved through tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s), which introduce oxidative modifications.[5][7]

The Ophiobolin Biosynthetic Pathway: A Model for Drechslera Sesterterpenoids

Ophiobolins are a characteristic group of 5-8-5 tricyclic sesterterpenoids produced by several Drechslera species and related fungi.[1][8] The biosynthetic pathway for ophiobolin K in Aspergillus ustus has been extensively studied and serves as an excellent model for understanding sesterterpenoid production.[9][10]

The core pathway involves three key steps:

-

Scaffold Synthesis: A bifunctional ophiobolin synthase (a PTTS, often denoted OblA or AcOS) synthesizes the initial sesterterpene skeleton, ophiobolin F, from IPP and DMAPP.[10][11]

-

Oxidative Modification: A cytochrome P450 monooxygenase (OblB) catalyzes multiple oxidations on the ophiobolin F core to produce intermediates like ophiobolin C.[10]

-

Further Tailoring: Additional enzymes, such as oxidoreductases (e.g., OblC), perform further modifications, such as dehydrogenation, to yield the final product, ophiobolin K.[9][10]

Data on Metabolites from Drechslera Species

| Compound Class | Specific Metabolite(s) | Producing Species (Example) | Reference(s) |

| Sesterterpenoid | Ophiobolins (e.g., Ophiobolin A, K) | Drechslera spp. | [1][8][10] |

| Sesquiterpene | Drechslerins | D. dematoidea | [1][2] |

| Polyketide | Monocerin | Drechslera sp. strain 678 | [12][13] |

| Alkaloid | Various (unspecified) | D. halodes, D. hawaiinsis | [8] |

| Macrocyclic Ester | Pyrenophorin | Drechslera spp. | [2] |

Experimental Protocols for Pathway Elucidation

The elucidation of fungal biosynthetic pathways relies on a combination of bioinformatics, molecular genetics, and analytical chemistry. The protocols described below are representative of the methodologies used to characterize pathways like that of the ophiobolins.[9][10]

Identification of Biosynthetic Gene Clusters (BGCs)

-

Genome Mining: The starting point is typically the sequencing of the fungal genome. Bioinformatic tools (e.g., antiSMASH) are used to scan the genome for putative BGCs. These tools identify characteristic genes, such as terpene synthases or polyketide synthases, which are often physically co-located with genes for tailoring enzymes, transporters, and regulatory proteins.

-

Homology Searching: For known compound classes, the protein sequence of a characterized enzyme (e.g., ophiobolin F synthase from A. clavatus) is used as a query in a BLAST search against the genome of the target Drechslera species to find homologous gene clusters.[7]

Functional Characterization of Genes

The function of candidate genes within a BGC is confirmed primarily through gene inactivation and heterologous expression.

A. Gene Inactivation (Knockout):

-

Construct Generation: A knockout cassette is constructed, typically containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Fungal Transformation: The cassette is introduced into the protoplasts of the wild-type Drechslera strain.

-

Homologous Recombination: Through homologous recombination, the cassette replaces the target gene in the fungal genome.

-

Selection & Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene deletion is confirmed by PCR and Southern blotting.

-

Metabolite Profiling: The secondary metabolite profile of the knockout mutant is compared to the wild-type using analytical techniques like HPLC or LC-MS. The disappearance of the final product and/or the accumulation of a pathway intermediate confirms the function of the deleted gene.

B. Heterologous Expression:

-

Gene Cloning: The candidate gene (e.g., the PTTS) is amplified by PCR from fungal cDNA and cloned into an expression vector suitable for a heterologous host.

-

Host Transformation: The vector is transformed into a host organism that does not natively produce the compound of interest. Common hosts include Saccharomyces cerevisiae and Aspergillus oryzae.[5]

-

Cultivation & Extraction: The engineered host is cultivated under conditions that induce gene expression. The culture is then extracted with an organic solvent (e.g., ethyl acetate).

-

Structural Elucidation: The produced compound in the extract is identified and its structure is determined using NMR spectroscopy and mass spectrometry, confirming the function of the expressed enzyme.

Conclusion and Future Directions

The study of terpenoid biosynthesis in Drechslera reveals a sophisticated enzymatic machinery capable of producing complex and bioactive molecules. The well-characterized ophiobolin pathway provides a robust framework for understanding sesterterpenoid synthesis, from the bifunctional PTTS enzymes that construct the core scaffold to the P450s that provide functional decorations. While this model is informative, significant work remains. The precise genetic and enzymatic steps for the biosynthesis of other compound classes in Drechslera, particularly the eponymous Drechslerin sesquiterpenes, are yet to be fully elucidated. Future research, employing the genomic and molecular techniques outlined in this guide, will be critical to unlock the complete metabolic potential of this important fungal genus, paving the way for applications in drug development and biotechnology.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. tandfonline.com [tandfonline.com]

- 3. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on Fungal Sesterterpenoids Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolites of a Drechslera sp. endophyte with potential as biocontrol and bioremediation agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide for Researchers in Drug Discovery and Development

Executive Summary:

Drechslerine A, a sesquiterpenoid phytotoxin, has emerged as a molecule of interest for its potential applications in agrochemicals and pharmacology. This technical guide provides a comprehensive overview of the natural producers of this compound and its related metabolites, detailing their isolation, cultivation, and chemical characterization. The document summarizes quantitative data, outlines experimental protocols, and visualizes key biological and experimental processes to serve as a foundational resource for researchers, scientists, and drug development professionals.

Natural Producers of this compound and Related Metabolites

The primary identified natural producer of this compound is the fungus Drechslera dematioidea . This fungus was first isolated as an endophyte from the inner tissue of the marine red alga Liagora viscida.[1][2] Beyond this compound, D. dematioidea has been found to produce a suite of related sesquiterpenoid metabolites.

Another species, Drechslera avenae , the causal agent of leaf spot disease in oats, is a known producer of various phytotoxic secondary metabolites, including sesquiterpenoids.[3][4] While direct production of this compound by D. avenae has not been explicitly documented in the readily available literature, its metabolic profile suggests it as a potential source of related compounds. The genus Drechslera is well-documented for its production of a diverse array of bioactive secondary metabolites, many of which exhibit phytotoxic properties.[5][6]

Chemical Profile of Metabolites

This compound belongs to the class of sesquiterpenoids , a large and diverse group of 15-carbon isoprenoids. Its chemical formula is C₁₄H₂₄O₂ with a molecular weight of 224.34 g/mol . Alongside this compound, Drechslera dematioidea produces a series of structurally related sesquiterpenoids, collectively referred to as drechslerines.

Table 1: Sesquiterpenoid Metabolites from Drechslera dematioidea [1][2]

| Metabolite Name | Chemical Class |

| This compound | Sesquiterpenoid |

| Drechslerine B | Sesquiterpenoid |

| Drechslerine C | Sesquiterpenoid |

| Drechslerine D | Sesquiterpenoid |

| Drechslerine E | Sesquiterpenoid |

| Drechslerine F | Sesquiterpenoid |

| Drechslerine G | Sesquiterpenoid |

| Isosativenetriol | Sesquiterpenoid |

| 9-Hydroxyhelminthosporol | Sesquiterpenoid |

| Sativene epoxide | Sesquiterpenoid |

| Helminthosporol | Sesquiterpenoid |

| cis-Sativenediol | Sesquiterpenoid |

Note: Quantitative production data for these metabolites is not extensively available in the reviewed literature.

Experimental Protocols

Isolation and Cultivation of Drechslera dematioidea

The following is a generalized protocol based on standard mycological techniques for the isolation and cultivation of endophytic fungi like Drechslera dematioidea.

Workflow for Fungal Isolation and Cultivation

References

- 1. Rare sesquiterpenes from the algicolous fungus Drechslera dematioidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. researchgate.net [researchgate.net]

- 6. Phytotoxins from the pathogenic fungi Drechslera maydis and Drechslera sorghicola - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Drechslerin Sesquiterpenoids: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Cytotoxic, Antifungal, Antiplasmodial, and Phytotoxic Properties, Associated Experimental Protocols, and Putative Mechanisms of Action.

Introduction

Drechslerin sesquiterpenoids, a class of secondary metabolites produced by fungi of the genus Drechslera and its teleomorphs Cochliobolus and Bipolaris, have garnered significant interest in the scientific community for their diverse and potent biological activities. These fungi are often plant pathogens, and their sesquiterpenoid constituents play a crucial role in these interactions. This technical guide provides a comprehensive overview of the known biological activities of Drechslerin sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and an exploration of their potential mechanisms of action and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and agrochemical potential of these natural products.

Biological Activities of Drechslerin Sesquiterpenoids and Related Compounds

The biological activities of Drechslerin sesquiterpenoids are multifaceted, encompassing cytotoxic, antifungal, antiplasmodial, and phytotoxic effects. The following sections and tables summarize the quantitative data available for these activities.

Cytotoxic Activity

Extracts from Drechslera species have demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the crude extract of Drechslera rostrata are presented in Table 1. While specific Drechslerin sesquiterpenoids have not been individually assessed in these studies, these findings suggest that the secondary metabolites within these extracts, which include sesquiterpenoids, are potent cytotoxic agents.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT-116 | Colon Carcinoma | 104.0 | [1] |

| HeLa | Cervical Carcinoma | 78.7 | [1] |

| HEp-2 | Larynx Carcinoma | 117.0 | [1] |

| HepG-2 | Hepatocellular Carcinoma | 217.0 | [1] |

Table 1: Cytotoxic Activity of Drechslera rostrata Crude Extract [1]

Antifungal Activity

Metabolites from Drechslera species exhibit notable antifungal properties against a range of phytopathogenic fungi. The crude extract of Drechslera cynodontis has been shown to inhibit the mycelial growth and spore germination of several fungal pathogens.[2] Table 2 summarizes the percentage of growth inhibition observed for various fungi at a concentration of 30 mg/mL of the chloroform extract.

| Fungal Pathogen | Mycelial Growth Inhibition (%) at 30 mg/mL | Reference |

| Sclerotium cepivorum | 88.9 | [2] |

| Fusarium solani | - | [2] |

| Sclerotinia sclerotiorum | - | [2] |

| Rhizoctonia solani | 66.7 | [2] |

Table 2: Antifungal Activity of Drechslera cynodontis Chloroform Extract [2]

Furthermore, two sesquiterpenoids, dihydrobipolaroxin and sorokinianin, were isolated from the chloroform extract of D. cynodontis. Dihydrobipolaroxin demonstrated highly effective growth inhibition against Alternaria solani, Fusarium oxysporum, and Sclerotinia sclerotiorum at a concentration of 100 µg/ml.[2]

Antiplasmodial Activity

Specific Drechslerin sesquiterpenoids have been investigated for their activity against the malaria parasite, Plasmodium falciparum. Drechslerines C and G, isolated from the algicolous fungus Drechslera dematioidea, exhibited antiplasmodial activity against both the chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum.

No quantitative IC50 values were provided in the available search results for Drechslerines C and G.

Phytotoxic Activity

Several Drechslerin sesquiterpenoids and related compounds are known for their phytotoxic effects, which is consistent with their origin from plant pathogenic fungi. Drechslerine B, also known as helminthosporol, and other seco-sativene sesquiterpenoids isolated from Cochliobolus sativus (the teleomorph of Bipolaris sorokiniana, a synonym of Drechslera sorokiniana), have demonstrated strong phytotoxic effects. These compounds were shown to produce visible lesions on corn leaves.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of Drechslerin sesquiterpenoids.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for HCT-116 Cells: [3]

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare various concentrations of the Drechslerin sesquiterpenoid or extract in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Preparation of Fungal Inoculum: Culture the phytopathogenic fungi on an appropriate agar medium. Harvest the spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Preparation of Test Compounds: Prepare a stock solution of the Drechslerin sesquiterpenoid or extract in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth).

-

Inoculation: Inoculate each well with the standardized fungal suspension. Include a positive control (a known antifungal agent), a negative control (medium with the fungal inoculum and solvent), and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period of 24 to 72 hours, depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Antiplasmodial Assay: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of Plasmodium falciparum in vitro by quantifying the amount of parasite DNA.

General Protocol: [6]

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., K1 or NF54 strains) in human erythrocytes in a complete culture medium.

-

Drug Preparation: Prepare serial dilutions of the Drechslerin sesquiterpenoid in a 96-well plate.

-

Assay Setup: Add the synchronized ring-stage parasite culture to the wells containing the test compounds. Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without any compound).

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition compared to the negative control and determine the IC50 value.

Phytotoxicity Assay: Seed Germination and Seedling Growth Inhibition

This assay evaluates the effect of a compound on the early development of plants.

General Protocol:

-

Preparation of Test Solutions: Prepare a range of concentrations of the Drechslerin sesquiterpenoid in a suitable solvent (e.g., acetone or ethanol) and then dilute with distilled water.

-

Seed Treatment: Surface sterilize seeds of a model plant (e.g., corn, lettuce, or cress) and place them on filter paper in a petri dish.

-

Exposure: Add a defined volume of the test solution to each petri dish. Use a solvent control and a negative control (distilled water).

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., a growth chamber with controlled light and temperature) for a specified period (e.g., 3-7 days).

-

Assessment: Measure the germination rate, root length, and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of inhibition of germination and growth compared to the control and determine the concentration that causes 50% inhibition (IC50).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which Drechslerin sesquiterpenoids exert their biological effects are not yet fully elucidated. However, based on studies of related sesquiterpenoids and preliminary findings for Drechslerins, some putative mechanisms can be proposed.

Phytotoxicity: Disruption of Membrane Integrity

Studies on helminthosporol (Drechslerine B) have shown that it can damage the permeability of plant cell membranes.[7] This disruption of membrane integrity can lead to leakage of cellular contents and a loss of ion gradients, ultimately resulting in cell death. This effect on the plasmalemma and tonoplast membranes appears to be a primary mode of its phytotoxic action.[7]

Caption: Proposed mechanism of phytotoxicity for Drechslerine B (Helminthosporol).

Cytotoxicity: Potential Induction of Apoptosis via Mitochondrial Dysfunction

While direct evidence for Drechslerin-induced apoptosis is limited, many sesquiterpenoids are known to induce apoptosis in cancer cells. A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Given that helminthosporol affects membrane permeability, it is plausible that it and other Drechslerin sesquiterpenoids could also impact mitochondrial membranes, leading to a decrease in ΔΨm, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

References

- 1. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiplasmodial Activity of Sesquiterpene Lactones from Ambrosia tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phytotoxic Properties of Drechslera-Derived Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Drechslera is a rich source of structurally diverse secondary metabolites, many of which exhibit potent phytotoxic properties. These natural products represent a promising avenue for the development of novel herbicides and other agrochemicals. This technical guide provides an in-depth overview of the major classes of phytotoxic compounds derived from Drechslera, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Major Classes of Phytotoxic Natural Products from Drechslera

Drechslera species are known to produce a variety of phytotoxic compounds, with the most significant being ophiobolins, cytochalasins, and eremophilanes.

1.1. Ophiobolins

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system. They are among the most well-studied phytotoxins from Drechslera. Species such as Drechslera maydis (the causal agent of Southern corn leaf blight) and Drechslera sorghicola are known producers of these compounds[1][2][3][4][5][6]. Ophiobolin A is the most prominent member of this family, exhibiting phytotoxicity against a broad range of plants by inducing characteristic necrotic lesions at concentrations ranging from 1 µM to 1 mM[1][2][3][4][5][6]. Other notable ophiobolins from Drechslera include ophiobolin I and 6-epi-ophiobolin A[1][7].

1.2. Cytochalasins

Cytochalasins are a group of mycotoxins with a perhydro-isoindolone ring fused to a macrocyclic ring. Drechslera dematioidea is a known producer of cytochalasin B[3][8][9][10][11]. These compounds are known to interfere with actin filament polymerization, thereby disrupting cellular processes such as cell division and motility[8][10][11]. Their phytotoxic effects also extend to the inhibition of glucose transport[10].

1.3. Eremophilanes

Eremophilanes are a class of sesquiterpenoids produced by various fungi, including Drechslera gigantea. These compounds have demonstrated phytotoxic activity against several grass species. While most eremophilanes from D. gigantea are phytotoxic, some have also been observed to cause chlorophyll retention, an activity typically associated with phytohormones[2].

Quantitative Phytotoxicity Data

The phytotoxic effects of Drechslera-derived natural products have been quantified using various bioassays. The following tables summarize available quantitative data.

Table 1: Phytotoxicity of Ophiobolins

| Compound | Plant Species | Assay Type | Concentration/Dosage | Observed Effect | Reference |

| Ophiobolin A | Various weeds | Leaf Puncture | Not specified | Large necrosis | [12] |

| 6-epi-ophiobolin A | Corn (with Tms cytoplasm) | Dark CO2 fixation | Not specified | Selective toxicity | [4][5][6] |

| 3-anhydro-ophiobolin A | Green foxtail | Leaf Puncture | 0.5 mg/mL | Lesion formation | [13] |

| 6-epi-ophiobolin A | Green foxtail | Leaf Puncture | Not specified | Lesion formation | [13] |

| Drophiobiolin A & B | Lycopersicon esculentum, Digitaria sanguinalis, Chenopodium album | Leaf Puncture | Not specified | Significant phytotoxicity | [2] |

Table 2: Phytotoxicity of Eremophilanes

| Compound | Plant Species | Assay Type | IC50 Value (µM) | Reference |

| 6β-angeloyloxy-10β-hydroxyfuranoeremophilane | Lemna paucicostata | Growth Inhibition | 2.94 ± 0.16 | [12] |

Mechanisms of Action and Signaling Pathways

The phytotoxicity of Drechslera-derived natural products stems from their ability to interfere with fundamental cellular processes in plants.

3.1. Ophiobolins: Membrane Disruption and Cellular Stress

Ophiobolins are known to disrupt plant cell membranes, leading to increased permeability and leakage of electrolytes. This disruption is a primary mechanism of their phytotoxic action. Recent studies suggest that ophiobolin A may compromise the integrity of the endoplasmic reticulum (ER) and induce the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins. Impairment of the UPR has been shown to enhance plant susceptibility to Drechslera gigantea, the producer of ophiobolin A.

Caption: Unfolded Protein Response (UPR) pathway induced by ophiobolin A.

3.2. Cytochalasins: Disruption of the Actin Cytoskeleton and Defense Signaling

The primary mode of action of cytochalasins is the inhibition of actin polymerization. By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, leading to the disruption of the actin cytoskeleton. This has profound effects on cell division, growth, and intracellular transport. Disruption of the actin cytoskeleton by cytochalasins can also lead to the activation of the salicylic acid (SA) signaling pathway, a key component of the plant's defense response against pathogens.

Caption: Salicylic acid signaling pathway activated by cellular stress.

Experimental Protocols

4.1. Isolation and Purification of Phytotoxins from Drechslera Culture

The following is a general protocol for the extraction and purification of phytotoxic metabolites from a liquid culture of Drechslera.

Caption: General workflow for the isolation of fungal metabolites.

Protocol Steps:

-

Culture Growth: Grow the desired Drechslera species in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

Extraction: Separate the mycelium from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Concentration: The organic solvent phase is collected and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is fractionated using column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Bioassay-Guided Fractionation: Each fraction is tested for phytotoxic activity using a suitable bioassay (e.g., leaf puncture assay) to identify the active fractions.

-

Purification: The active fractions are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2. Phytotoxicity Bioassays

4.2.1. Leaf Puncture Assay

This assay provides a rapid assessment of the phytotoxic activity of fungal metabolites on plant leaves.

Protocol Steps:

-

Plant Material: Use healthy, fully expanded leaves from the target plant species.

-

Puncturing: Make small punctures on the leaf surface with a sterile needle.

-

Application of Test Solution: Apply a small droplet (e.g., 10 µL) of the test compound dissolved in a suitable solvent to each puncture site. A solvent-only control should also be applied.

-

Incubation: Place the leaves in a humid environment (e.g., a petri dish with moist filter paper) and incubate under controlled light and temperature conditions.

-

Observation: Observe the leaves daily for the development of necrotic lesions or other signs of phytotoxicity around the puncture sites. The diameter of the lesions can be measured to quantify the phytotoxic effect.

4.2.2. Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by a phytotoxin by quantifying the leakage of electrolytes from plant tissues.

Protocol Steps:

-

Plant Material: Cut leaf discs of a uniform size from the target plant species.

-

Washing: Thoroughly wash the leaf discs with deionized water to remove any electrolytes from the cut edges.

-

Treatment: Incubate the leaf discs in a solution containing the test compound at various concentrations. A control with the solvent alone should be included.

-

Incubation: Gently shake the samples for a specified period (e.g., 24 hours) at room temperature.

-

Conductivity Measurement (Initial): Measure the electrical conductivity of the solution.

-

Total Electrolyte Measurement: Boil or autoclave the samples to cause complete cell lysis and release of all electrolytes. After cooling to room temperature, measure the final electrical conductivity.

-

Calculation: Calculate the percentage of electrolyte leakage as (Initial Conductivity / Final Conductivity) x 100.

Conclusion

The phytotoxic natural products from Drechslera species, particularly ophiobolins, cytochalasins, and eremophilanes, demonstrate significant potential for the development of new agrochemicals. Their diverse chemical structures and mechanisms of action offer opportunities for novel modes of action that can help to overcome resistance to existing herbicides. Further research into the specific signaling pathways affected by these compounds and the optimization of their isolation and synthesis will be crucial for realizing their full potential in sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytotoxins from the pathogenic fungi Drechslera maydis and Drechslera sorghicola (Journal Article) | OSTI.GOV [osti.gov]

- 6. Phytotoxins from the pathogenic fungi <i>Drechslera maydis</i> and <i>Drechslera sorghicola</i> | CiNii Research [cir.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Salicylic Acid Signalling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esalq.usp.br [esalq.usp.br]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubcompare.ai [pubcompare.ai]

A Comprehensive Review of Drechslera Fungal Metabolites: From Bioactivity to Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Drechslera is a prolific source of a diverse array of secondary metabolites, exhibiting a wide spectrum of biological activities. These natural products have garnered significant interest in the scientific community for their potential applications in medicine, agriculture, and as tools for biological research. This technical guide provides a comprehensive literature review of the metabolites produced by Drechslera species, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Chemical Diversity of Drechslera Metabolites

Drechslera species are known to produce a rich variety of secondary metabolites belonging to different chemical classes, including terpenoids, polyketides, and alkaloids. Among the most well-characterized are the ophiobolins, monocerin, and a range of other bioactive compounds.

Ophiobolins

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. Numerous ophiobolin analogues have been isolated from Drechslera species, including ophiobolin A, B, E, I, and J, as well as several of their derivatives.[1][2][3][4][5][6] These compounds are known for their potent biological activities, particularly their phytotoxic and cytotoxic effects.

Monocerin

Monocerin is a polyketide-derived isocoumarin that has been isolated from various Drechslera species.[7][8][9][10][11] It has demonstrated a range of biological activities, including antifungal and effects on endothelial cells.[7][10][11]

Other Metabolites

Beyond ophiobolins and monocerin, Drechslera species produce a variety of other bioactive compounds, including:

-

Drechslerines: Sesquiterpenoids[9]

-

Eremophilanes: Sesquiterpenoids[9]

-

Pyrenophorin: A macrocyclic dilactone polyketide[12]

-

Alkaloids [12]

-

Prenylhydroxybenzoic acids, chromans, prenylquinoids, and diketopiperazines [13][14]

-

6-allyl-5,6-dihydro-5-hydroxypyran-2-one: An aromatic esterase[15][16][17]

Biological Activities of Drechslera Metabolites

The secondary metabolites of Drechslera exhibit a broad spectrum of biological activities, which are summarized in the following tables.

Cytotoxic Activity

Many Drechslera metabolites have demonstrated significant cytotoxicity against various cancer cell lines. The 50% inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

Table 1: Cytotoxicity of Drechslera Metabolites (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Ophiobolin A | Hela B | 10 | [18] |

| A375 (Melanoma) | Not specified, but showed strong reduction in cell viability | [7] | |

| CHL-1 (Melanoma) | Not specified, but showed strong reduction in cell viability | [7] | |

| L1210 (Leukemia) | Not specified, but showed cytotoxicity | [7] | |

| MDA-MB-231 (Breast Cancer) | Not specified, but inhibited proliferation | [7] | |

| 6-epi-Ophiobolin A | HCT-8 (Colon Adenocarcinoma) | 2.09 - 2.71 | [19] |

| Bel-7402 (Liver Cancer) | 2.09 - 2.71 | [19] | |

| BGC-823 (Gastric Cancer) | 2.09 - 2.71 | [19] | |

| A549 (Lung Adenocarcinoma) | 4.5 | [19] | |

| A2780 (Ovarian Adenocarcinoma) | 2.09 - 2.71 | [19] | |

| Drophiobolin A | Hela B | 10 | [18] |

| Drophiobolin B | Hela B | 10 | [18] |

| Di-2-ethylhexyl phthalate | HCT-116 (Colon Carcinoma) | 9.5 µg/mL | |

| HeLa (Cervical Carcinoma) | >20.3 µg/mL | [20] | |

| HEp-2 (Larynx Carcinoma) | >20.3 µg/mL | [20] | |

| HepG-2 (Hepatocellular Carcinoma) | >20.3 µg/mL | [20] | |

| 1,8-Dihydroxy-3-methoxy-6-methyl-anthraquinone | HCT-116 (Colon Carcinoma) | >20.3 µg/mL | [20] |

| HeLa (Cervical Carcinoma) | 9.5 µg/mL | [20] | |

| HEp-2 (Larynx Carcinoma) | >20.3 µg/mL | [20] | |

| HepG-2 (Hepatocellular Carcinoma) | >20.3 µg/mL | [20] | |

| Monocerin | HUVECs | >80% viability at 1.25 mM | [6][15] |

Antimicrobial Activity

Several metabolites from Drechslera have shown activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values and inhibition zones are presented in Table 2.

Table 2: Antimicrobial Activity of Drechslera Metabolites

| Compound/Extract | Target Organism | Activity | Reference(s) |

| Monocerin | Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternata | Good antifungal activity | [7][8][9] |

| Alkynyl substituted epoxycyclohexenone | Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternata | Good antifungal activity | [7][8] |

| D. australiensis extract | E. coli | MIC: 12.5 µg/L | [21][22] |

| S. aureus | MIC: 6.25 µg/L | [21][22] | |

| D. halodes extract | E. coli | Inhibition zone: 22-28 mm | [21][22] |

| S. aureus | Inhibition zone: 22-28 mm | [21][22] | |

| D. hawaiinsis extract | E. coli | Inhibition zone: 22-28 mm | [21][22] |

| S. aureus | Inhibition zone: 22-28 mm | [21][22] | |

| 6-allyl-5,6-dihydro-5-hydroxypyran-2-one | E. coli | MIC: 50 µg/mL | [15][16][17] |

| S. aureus | MIC: 25 µg/mL | [15][16][17] |

Phytotoxic Activity

Ophiobolins, in particular, are well-known for their phytotoxic effects on a variety of plant species.

Table 3: Phytotoxic Activity of Drechslera Metabolites

| Compound | Plant Species | Activity | Reference(s) |

| Ophiobolin A | Various grass and dicotyledon weeds | More phytotoxic than related ophiobolins | [23] |

| 3-Anhydro-ophiobolin A | Green foxtail | Most phytotoxic among tested ophiobolins | [2][19] |

| 6-epi-Ophiobolin A | Green foxtail | Phytotoxic, synergistic with 3-Anhydro-ophiobolin A | [2][19] |

| Drophiobolin A & B | Lycopersicon esculentum, Digitaria sanguinalis, Chenopodium album | Significant phytotoxicity | [18] |

| Monocerin | Italian ryegrass | Inhibited root growth at 100 ppm | [24] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of Drechslera metabolites stem from their interactions with various cellular targets and modulation of key signaling pathways.

Ophiobolin A

The mechanism of action of ophiobolin A is multifaceted and appears to be context-dependent. In cancer cells, it has been shown to induce cytotoxicity through several mechanisms:

-

Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A reacts with the ethanolamine headgroup of PE in the cell membrane, leading to the formation of cytotoxic adducts and destabilization of the lipid bilayer.[25]

-

Inhibition of Calmodulin: Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[7]

-

Perturbation of Signaling Pathways: It has been reported to interfere with multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[1]

Monocerin

The precise molecular mechanisms underlying the biological activities of monocerin are less well-defined. However, studies on human umbilical vein endothelial cells (HUVECs) have shown that monocerin can increase cell proliferation without inducing cell senescence at certain concentrations.[6][15] This suggests that monocerin may interact with signaling pathways that regulate cell cycle and growth. Further research is needed to elucidate the specific molecular targets of monocerin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Fungal Culture and Metabolite Extraction

Protocol:

-

Fungal Strain and Media: Obtain a pure culture of the desired Drechslera species. Prepare appropriate solid (e.g., Potato Dextrose Agar - PDA) or liquid (e.g., Potato Dextrose Broth - PDB) culture media.

-

Inoculation: Inoculate the sterile media with the fungal strain under aseptic conditions. For solid media, a small agar plug from an actively growing culture can be used. For liquid media, a spore suspension or mycelial homogenate is typically used.

-

Incubation: Incubate the cultures under appropriate conditions of temperature (e.g., 25°C) and light (e.g., in the dark) for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).

-

Harvesting: For liquid cultures, separate the mycelia from the culture broth by filtration. For solid cultures, the entire culture (mycelium and agar) can be harvested.

-

Extraction: Extract the harvested fungal material (mycelia and/or culture filtrate) with an appropriate organic solvent such as ethyl acetate or methanol. This is typically done by repeated maceration and soaking or by liquid-liquid extraction.[1]

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

-

Storage: Store the crude extract at a low temperature (e.g., -20°C) until further purification.

Chromatographic Separation and Purification

Protocol:

-

Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.[19]

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Thin-Layer Chromatography (TLC): Analyze the collected fractions by TLC to identify fractions containing compounds of interest.

-

Pooling: Combine the fractions that show similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using preparative HPLC with an appropriate column (e.g., C18) and mobile phase to isolate pure compounds.[26]

Spectroscopic Analysis for Structure Elucidation

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the chemical structure of the compound.[21][27][28][29]

-

Mass Spectrometry (MS): Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its elemental composition and confirm its molecular weight.

Cytotoxicity (MTT) Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2][3][5][19][30]

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal (Broth Microdilution) Assay

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal test organism.[1][4][13][18][31]

-

Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Phytotoxicity (Leaf Puncture) Assay

Protocol:

-

Plant Material: Select healthy, fully expanded leaves from the test plant species.[26][28][32]

-

Puncturing: Make small punctures on the leaf surface with a fine needle.

-

Treatment: Apply a small droplet of the test compound solution (dissolved in a suitable solvent with a surfactant) to each puncture site. A solvent control should also be included.

-

Incubation: Place the treated leaves in a moist chamber (e.g., a petri dish with a wet filter paper) and incubate under controlled light and temperature conditions.

-

Assessment: After a few days, observe the development of necrotic lesions around the puncture sites and measure their diameter.

Conclusion

The metabolites produced by Drechslera fungi represent a rich and diverse source of bioactive natural products with significant potential for development into new drugs and agrochemicals. The ophiobolins, with their potent cytotoxic and phytotoxic activities, and monocerin, with its antifungal properties, are just two examples of the promising compounds isolated from this genus. The detailed protocols and compiled bioactivity data in this guide are intended to facilitate further research into these fascinating molecules, from their isolation and characterization to the elucidation of their mechanisms of action and the exploration of their therapeutic and agricultural applications. Continued investigation into the secondary metabolism of Drechslera is likely to yield further novel compounds with valuable biological activities.

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of secondary metabolites by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 17. WO2002020727A2 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]

- 18. 2.4.1. Metabolite Extraction [bio-protocol.org]

- 19. caithnessbiotechnologies.com [caithnessbiotechnologies.com]

- 20. researchgate.net [researchgate.net]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 28. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 29. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 30. Seed germination test (phytotoxicity assay). [bio-protocol.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Drechslerins from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of Drechslerins, a group of bioactive secondary metabolites, from fungal cultures. The primary producing organisms are species within the Bipolaris and Drechslera genera, notably Bipolaris sorokiniana (also known by its teleomorph name, Cochliobolus sativus). Drechslerins belong to the seco-sativene sesquiterpenoids class of compounds and have garnered interest for their phytotoxic properties, which may have applications in agriculture and drug development.[1]

This protocol consolidates information from various studies to provide a comprehensive workflow from fungal culture to the isolation of the target compounds.

Fungal Strain and Culture Conditions

The production of Drechslerins is highly dependent on the fungal strain and the culture conditions employed. Bipolaris sorokiniana is a well-documented producer of these metabolites.[1] Both solid-state and liquid fermentation methods can be utilized.

1.1. Fungal Strain

A verified strain of Bipolaris sorokiniana should be used. An example is strain ACCC36805, which has been used in studies on seco-sativene sesquiterpenoids.[1]

1.2. Culture Media

The choice of culture medium can significantly influence the growth of the fungus and the production of secondary metabolites.[2] For initial culture and maintenance, Potato Dextrose Agar (PDA) is commonly used. For large-scale production of Drechslerins, either a solid-state fermentation on rice or a liquid fermentation in a specialized medium is recommended.

| Culture Type | Medium | Composition | Incubation Conditions |

| Maintenance | Potato Dextrose Agar (PDA) | Commercially available or prepared from 200g potato, 20g dextrose, 20g agar in 1L water. | 25°C for 10 days.[1] |

| Solid-State Fermentation | Rice Medium | 60g rice, 80mL distilled water per 500mL flask. | Autoclave, then incubate at 25°C for 30 days.[1] |

| Liquid Fermentation | Modified Fries Medium | See Table 2 for composition. | Incubate at 25°C for 21 days without agitation.[3] |

Table 1: Culture Media and Conditions for Bipolaris sorokiniana

| Component | Concentration (per 1L) |

| Ammonium Tartrate | Varies (often used as a primary nitrogen source) |

| Ammonium Nitrate | Varies (often used as a primary nitrogen source) |

| Yeast Extract | 1g (optional supplement) |

| Sucrose | As required |

| Glucose | As required |

Table 2: Composition of Modified Fries Medium [4]

Experimental Protocols

2.1. Protocol for Fungal Culture

2.1.1. Solid-State Fermentation

-

Prepare the rice medium in 500mL Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculate the sterilized rice medium with fresh mycelial plugs from a 10-day-old PDA culture of Bipolaris sorokiniana.[1]

-

Incubate the flasks at 25°C for 30 days in the dark.[1]

2.1.2. Liquid Fermentation

-

Prepare the Modified Fries Medium and dispense 100mL into 250mL Erlenmeyer flasks.

-

Sterilize the medium by autoclaving.

-

Inoculate with mycelial plugs from a PDA culture.

-

Incubate at 25°C for 21 days under constant light without agitation.[3]

2.2. Protocol for Extraction of Drechslerins

This protocol outlines the extraction from a solid-state rice culture.

-

After the incubation period, dry the fungal culture and substrate.

-

Grind the dried culture to a fine powder.

-

Extract the powdered culture with ethyl acetate (EtOAc) at room temperature. A common ratio is 1:3 (w/v) of culture to solvent. Repeat the extraction three times to ensure complete recovery of metabolites.

-

Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3. Protocol for Purification of Drechslerins

A multi-step chromatographic approach is recommended for the purification of Drechslerins from the crude extract.

2.3.1. Column Chromatography (Initial Fractionation)

-

Prepare a silica gel 60 (70-230 mesh) column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed extract onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity. A common solvent system is n-hexane/ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

| Parameter | Specification |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | n-hexane/Ethyl Acetate (EtOAc) gradient |

| Elution Gradient | Start with 100% n-hexane, gradually increase EtOAc concentration to 100%. |

| Fraction Monitoring | TLC with visualization under UV light (254 nm and 366 nm) and/or staining. |

Table 3: Recommended Parameters for Column Chromatography

2.3.2. Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Final Purification)

Fractions enriched in Drechslerins from the column chromatography step can be further purified using pTLC or preparative HPLC.

For pTLC:

-

Apply the concentrated fraction as a band onto a preparative silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., a specific ratio of n-hexane/EtOAc that provides good separation on analytical TLC).

-

Visualize the bands under UV light.

-

Scrape the band corresponding to the Drechslorin of interest from the plate.

-

Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.

-

Filter and evaporate the solvent to obtain the purified Drechslorin.

For Preparative HPLC:

-

Use a reversed-phase column (e.g., C18).

-

Elute with a gradient of water and methanol or acetonitrile.

-

Monitor the elution with a UV detector.

-

Collect the peak corresponding to the Drechslorin.

-

Evaporate the solvent to yield the pure compound.

Characterization

The identity and purity of the isolated Drechslerins should be confirmed using spectroscopic methods such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR for structural elucidation.

Workflow and Diagrams

Workflow for Drechslorin Isolation

Caption: Workflow for the isolation of Drechslerins.

This comprehensive protocol provides a robust framework for the successful isolation of Drechslerins for further research and development. The specific parameters for chromatography may require optimization depending on the specific Drechslorin target and the composition of the crude extract.

References

- 1. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo–Gangetic plains of India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Drechslerine A

Abstract

This application note details a generalized protocol for the purification of Drechslerine A, a sesquiterpenoid produced by fungi of the Drechslera genus, utilizing High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific established methods for this compound, this protocol is based on common practices for the separation of fungal secondary metabolites, particularly mycotoxins and other sesquiterpenoids.[1][2][3][4][5] The described method employs reversed-phase HPLC (RP-HPLC), a widely used technique for the purification of moderately polar to nonpolar natural products.[6][7] This document provides a comprehensive workflow, from sample preparation to the analysis of the purified compound, and is intended to serve as a foundational method for researchers, scientists, and professionals in drug development.

Introduction

Drechslera species are known to produce a variety of secondary metabolites, some of which exhibit significant biological activities, including phytotoxic and antimicrobial properties.[3][8][9][10] this compound, a member of the sesquiterpenoid class of natural products, is of interest for its potential bioactivities. The isolation and purification of this compound in sufficient quantity and purity are essential for detailed structural elucidation, bioactivity screening, and further research into its mechanism of action. High-Performance Liquid Chromatography is a powerful technique for the separation and purification of individual components from complex mixtures, such as fungal extracts.[6][11][12] Reversed-phase chromatography, in particular, is well-suited for the separation of sesquiterpenoids due to their chemical nature.[4][5] This application note presents a robust and adaptable RP-HPLC method for the purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process begins with the extraction of the crude fungal metabolite mixture, followed by preparative HPLC for initial purification, and concluding with analytical HPLC for purity assessment.

Caption: Experimental workflow for the purification of this compound.

Materials and Methods

Sample Preparation

-

Fungal Culture and Extraction: Drechslera sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.[13] The culture filtrate is then extracted with an organic solvent such as ethyl acetate.[10][13]

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solubilization: The dried crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) for injection into the HPLC system. The sample should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

HPLC Instrumentation and Conditions

The purification is performed on a preparative HPLC system, and the purity of the collected fractions is assessed using an analytical HPLC system. The following conditions are recommended as a starting point and may require optimization.

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | Water (HPLC Grade) | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-100% B over 40 min | 30-100% B over 20 min |

| Flow Rate | 15 mL/min | 1 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm | UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |

| Column Temperature | Ambient | 25 °C |

Results and Data Presentation